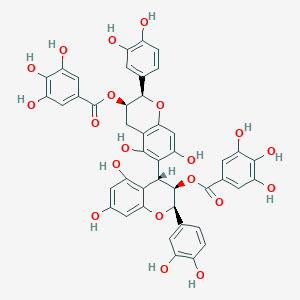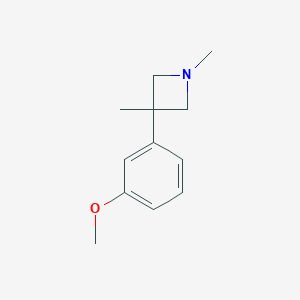
7-(2,3-Dihydroxypropyl)-8-aminotheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-Dihydroxypropyl)-8-aminotheophylline, also known as DPAT, is a chemical compound that belongs to the family of xanthine derivatives. DPAT has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
7-(2,3-Dihydroxypropyl)-8-aminotheophylline binds to the A1 adenosine receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The activation of A1 adenosine receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels. The activation of potassium channels hyperpolarizes the cell membrane and reduces the excitability of neurons.
Biochemical and Physiological Effects
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been shown to have a variety of biochemical and physiological effects in different systems. In the central nervous system, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been found to reduce the release of glutamate and dopamine, inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, and enhance the activity of gamma-aminobutyric acid (GABA) receptors. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has several advantages for lab experiments, including its high selectivity and potency for the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-aminotheophylline, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of adenosine receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline in stroke and other neurological disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline action.
Méthodes De Synthèse
7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be synthesized by reacting theophylline with glycidol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline. The purity and yield of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline is a selective agonist of the A1 adenosine receptor, which is involved in the regulation of cardiovascular, respiratory, and central nervous system functions. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been used to study the effects of adenosine receptor activation on neurotransmitter release, synaptic plasticity, and behavior.
Propriétés
Numéro CAS |
111038-25-6 |
|---|---|
Nom du produit |
7-(2,3-Dihydroxypropyl)-8-aminotheophylline |
Formule moléculaire |
C10H15N5O4 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3,(H2,11,12) |
Clé InChI |
GYPQWFJSLDOPMK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O |
Synonymes |
8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethyl-purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



